N-Hydroxyglycine

Description

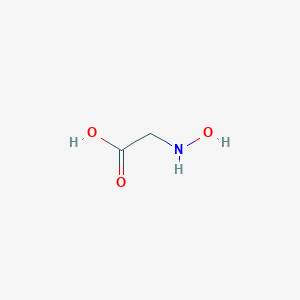

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxyamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWGWQRXHVJJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188959 | |

| Record name | Glycine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3545-78-6 | |

| Record name | N-Hydroxyglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3545-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxyamino)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(HYDROXYAMINO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Hydroxyglycine CAS number and chemical properties

CAS Number: 3545-78-6

This technical guide provides an in-depth overview of N-Hydroxyglycine, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and biological significance, presenting data in a clear and accessible format for easy reference and application.

Chemical Properties

This compound, a derivative of the simplest amino acid, glycine, possesses unique chemical characteristics owing to the presence of a hydroxyl group on the nitrogen atom. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3545-78-6 | [1][2] |

| Molecular Formula | C₂H₅NO₃ | [2] |

| Molecular Weight | 91.07 g/mol | [2] |

| Melting Point | 140 °C (decomposes), 147-149 °C (decomposes) | |

| Boiling Point | Data not available | |

| Solubility | As an amino acid analogue, this compound is expected to be soluble in water and poorly soluble in non-polar organic solvents. Specific quantitative data is not readily available. | |

| pKa Values | Experimental pKa values for this compound are not readily available. However, they can be approximated based on the pKa values of glycine, which are approximately pKa₁ = 2.34 (carboxyl group) and pKa₂ = 9.60 (amino group).[3] |

Experimental Protocols

General Synthesis Approach for N-Substituted Glycine Derivatives

A common method for synthesizing N-substituted glycine derivatives involves the reaction of an amine with chloroacetic acid in an aqueous solution. This "green synthesis" approach is conducted under controlled temperature conditions.

Materials:

-

Alkyl amine (for N-substitution)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Acetone

-

Cold water

-

Ice bath

-

Rotary evaporator

Procedure:

-

A solution of the starting alkyl amine is prepared in cold water.

-

This amine solution is added dropwise to an aqueous solution of chloroacetic acid in an ice bath, with constant stirring.

-

The reaction mixture is stirred for 24 hours.

-

Following the reaction, water is removed using a rotary evaporator until a white precipitate forms.

-

The resulting chloride salt is washed multiple times with pure acetone.

-

The final product is obtained by acidifying with HCl to a pH of 2, followed by slow evaporation at room temperature and recrystallization with 1 M HCl.[4]

Purification: Purification of the final product can be achieved through recrystallization. For glycine, a common method involves dissolving the crude product in water with warming, treating it with a clarifying agent, and then precipitating the purified glycine by adding a larger volume of methanol. The crystals are then collected, washed with methanol and ether, and air-dried.

Biological Significance and Signaling Pathways

This compound plays a role in important biological processes, notably as a precursor in the biosynthesis of the naturally occurring anticancer agent, hadacidin, and as an inhibitor of laccase enzymes.

Biosynthesis of Hadacidin

Hadacidin (N-formyl-N-hydroxyglycine) is a hydroxamic acid with demonstrated anticancer activity. Its biosynthesis in organisms like Penicillium aurantioviolaceum begins with the amino acid glycine. The key step is the N-oxygenation of glycine to form this compound, which is then N-formylated to yield hadacidin.

Caption: Biosynthetic pathway of Hadacidin from Glycine.

Laccase Inhibition

This compound has been identified as an inhibitor of laccase, a copper-containing oxidase enzyme. However, its mechanism of inhibition is not classical. Instead of binding to the enzyme's active site, this compound appears to interfere with the spectrophotometric and oxygen uptake assays used to measure laccase activity. It achieves this by decolorizing the colored products that are formed when laccase oxidizes its substrates.

Caption: Mechanism of Laccase assay interference by this compound.

References

Spectroscopic analysis of N-Hydroxyglycine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Hydroxyglycine, a molecule of interest in various biochemical and pharmaceutical contexts. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data with predicted values based on analogous compounds and theoretical principles.

Introduction

This compound (C₂H₅NO₃, Molar Mass: 91.07 g/mol ) is the N-hydroxylated analog of the amino acid glycine.[1] This modification imparts unique chemical properties that are of interest in fields such as enzyme inhibition and peptide synthesis. Understanding its structural and electronic characteristics through spectroscopic methods is crucial for its application and further development. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the methylene (-CH₂-), the N-hydroxyl (-NOH), and the carboxylic acid (-COOH) protons. The chemical shifts are influenced by the solvent and pH.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₂- | 3.5 - 4.0 | Singlet | Expected to be downfield from glycine's α-protons due to the electronegativity of the N-hydroxyl group. |

| -NOH | Broad, variable | Singlet (broad) | Position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| -COOH | Broad, variable | Singlet (broad) | Position is highly dependent on solvent and concentration. May not be observed in D₂O due to exchange. |

| -NH- | Broad, variable | Singlet (broad) | Depending on the tautomeric form and solvent, an NH proton might be observable. |

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound is expected to feature two distinct signals corresponding to the methylene carbon and the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -CH₂- | 50 - 60 | Expected to be shifted downfield compared to glycine's α-carbon. |

| -C=O | 170 - 180 | Typical range for a carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its bonds.

Table 3: IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H / N-H | ~3105 | Stretching |

| C=O | ~1601 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| O-H | 1210 - 1440 | Bending |

| N-O | 950 - 1050 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₂H₅NO₃ | |

| Molecular Weight | 91.07 g/mol | [1] |

| Exact Mass | 91.02694 u | [1] |

| Predicted Molecular Ion [M]⁺ | m/z 91 | |

| Predicted Fragments | m/z 74, 46, 45 | Corresponding to loss of -OH, -COOH, and both, respectively. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small, polar organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons.

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire a one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a one-dimensional ¹³C spectrum, often with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, water with a small amount of formic acid to promote ionization).

-

Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization techniques suitable for preventing extensive fragmentation of the molecular ion.

-

Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-200). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate key conceptual workflows related to the spectroscopic analysis of this compound.

References

N-Hydroxyglycine as a glycine derivative and its unique characteristics

An In-depth Examination of a Glycine Derivative with Therapeutic Potential

Abstract

N-Hydroxyglycine, a structurally unique derivative of the amino acid glycine, presents a compelling area of investigation for researchers and drug development professionals. This technical guide provides a comprehensive overview of this compound, detailing its chemical characteristics, synthesis, and potential therapeutic applications, with a particular focus on its hypothesized role as a glycine prodrug and a modulator of the N-methyl-D-aspartate (NMDA) receptor through inhibition of the glycine transporter 1 (GlyT1). While direct quantitative data on its biological activity and pharmacokinetic profile are not extensively available in public literature, this document consolidates the existing knowledge and provides a framework for its future exploration in the context of neurological and psychiatric disorders, such as schizophrenia.

Introduction

This compound is an N-hydroxy-alpha-amino acid, structurally related to glycine.[1] Its defining feature is the presence of a hydroxyl group attached to the nitrogen atom of the amino group, a modification that can significantly alter the molecule's chemical and biological properties compared to its parent amino acid.[2] This substitution introduces the "alpha effect," which enhances its nucleophilicity.[3] Found naturally in microorganisms like Penicillium citrinum, this compound serves as a precursor in the biosynthesis of hadacidin, a naturally occurring hydroxamic acid with antibiotic properties.[1][4][5]

The therapeutic interest in this compound stems from its potential to act as a prodrug of glycine. Glycine plays a dual role in the central nervous system (CNS) as both an inhibitory neurotransmitter and a mandatory co-agonist at the NMDA receptor.[6][7] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[7][8] Consequently, strategies to enhance NMDA receptor function by increasing synaptic glycine concentrations are of significant therapeutic interest. One such strategy is the inhibition of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[6] By acting as a potential source of glycine upon in vivo conversion, this compound could indirectly modulate NMDA receptor activity, offering a novel therapeutic avenue for schizophrenia and other neurological disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(hydroxyamino)acetic acid | [1] |

| Molecular Formula | C₂H₅NO₃ | [1] |

| Molecular Weight | 91.07 g/mol | [1] |

| CAS Number | 3545-78-6 | [1] |

| Melting Point | 137–139°C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water | |

| LogP (calculated) | -3.3 | [1] |

Synthesis of this compound

This compound can be synthesized with a good yield via a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Buehler and has been reported to yield this compound at 76%.

Materials:

-

Benzaldehyde

-

Hydroxylamine hydrochloride

-

50% aqueous sodium hydroxide

-

Absolute ethanol

-

Sodium metal

-

Ethyl bromoacetate

-

Chloroform

-

Diethyl ether

-

Concentrated Hydrochloric Acid

Procedure:

Step 1: Synthesis of Benzaldoxime

-

Stir Benzaldehyde (2.00 mL, 20 mmol) in a mixture of ice:water:ethanol (2:1:1, v/v/v, 20 mL) at room temperature.

-

Add Hydroxylamine hydrochloride (1.386 g, 20 mmol) to the stirred mixture.

-

Add 50% aqueous sodium hydroxide (4.00 mL, 40 mmol), keeping the temperature below 30°C.

-

Stir the mixture for 1 hour at room temperature.

-

Extract the mixture with diethyl ether (2 x 25 mL).

-

Acidify the aqueous extract to pH 6 using concentrated HCl, keeping the temperature below 30°C.

-

Extract the acidified aqueous layer again with diethyl ether (2 x 25 mL).

-

Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield benzaldoxime.

Step 2: Synthesis of the Nitrone Intermediate

-

Add Sodium (0.4626 g, 0.02 mol) to a stirred mixture of benzaldoxime (2.400 g, 0.02 mol) in absolute ethanol (40 mL).

-

Add Ethyl bromoacetate (2.44 mL, 0.022 mol, 1.1 equiv.).

-

Stir the mixture for approximately 3 hours, or until the pH reaches 7.

-

Filter the mixture and wash the solid with chloroform (2 x 40 mL).

-

Concentrate the combined filtrate in vacuo.

-

Take up the residue in diethyl ether (50 mL) and place at 4°C overnight.

-

Filter the mixture, wash the solid with cold diethyl ether, and dry under suction to yield the nitrone intermediate.

Step 3: Hydrolysis to this compound

-

Stir the nitrone solid (1.5 g) in concentrated hydrochloric acid.

-

Follow the reaction progress until hydrolysis is complete (monitoring by TLC is recommended).

-

Neutralize the reaction mixture to precipitate this compound.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product.

Biological Activity and Mechanism of Action

This compound as a Glycine Prodrug

The primary hypothesized mechanism of action for this compound in the CNS is its role as a prodrug for glycine. A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. In this case, this compound would be converted to glycine, thereby increasing its local concentrations.

While direct in vivo studies confirming the enzymatic conversion of this compound to glycine are lacking, the metabolic fate of structurally related compounds suggests this is a plausible pathway.[5] This conversion would be a key step in its therapeutic action.

Indirect GlyT1 Inhibition and NMDA Receptor Modulation

By increasing the concentration of glycine in the synapse, this compound could act as an indirect inhibitor of GlyT1. The elevated glycine levels would lead to increased binding to the glycine co-agonist site on the NMDA receptor, thereby enhancing NMDA receptor-mediated neurotransmission.[7] This is the same downstream effect sought by direct GlyT1 inhibitors.

Quantitative Data on GlyT1 Inhibition: Currently, there is no publicly available data quantifying the direct binding affinity (IC₅₀ or Kᵢ) of this compound to GlyT1. Such studies would be crucial to determine if this compound itself has any direct inhibitory activity on the transporter, in addition to its role as a glycine precursor.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied. To be an effective CNS therapeutic, a compound must be able to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain.

Table 2: Pharmacokinetic Parameters of Interest for this compound (Currently Unknown)

| Parameter | Description | Expected Trend for CNS Drug |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High oral bioavailability is desirable. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | A moderate half-life allows for reasonable dosing intervals. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A larger Vd may indicate distribution into tissues, including the brain. |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit time. | Clearance rate affects the dosing regimen. |

| Brain Penetration | The ability of the drug to cross the blood-brain barrier. | Essential for CNS-targeted therapies. |

For comparison, studies on glycine administration have shown that high oral doses are required to significantly elevate CSF glycine concentrations, as glycine transport across the BBB is limited.[9] A prodrug approach with this compound could potentially offer improved brain penetration and more efficient delivery of glycine to the CNS.

Therapeutic Potential in Schizophrenia

The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disorder.[7] Clinical trials with high-dose glycine and direct GlyT1 inhibitors have shown promise in improving these symptoms.[10]

By potentially increasing brain glycine levels, this compound could offer a similar therapeutic benefit. Further preclinical studies in established animal models of schizophrenia are warranted to investigate this potential.

Experimental Protocols for Future Research

To fully characterize the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are general protocols that can be adapted for this purpose.

In Vitro GlyT1 Inhibition Assay (Radioligand Binding)

This assay determines the ability of a test compound to displace a radiolabeled ligand that binds to GlyT1.

Materials:

-

Cell membranes prepared from cells expressing human GlyT1.

-

Radiolabeled GlyT1 ligand (e.g., [³H]-(R)-NPTS).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes with the radiolabeled ligand and varying concentrations of this compound in the assay buffer.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Pharmacokinetic Study in Rodents

This study would determine the pharmacokinetic profile of this compound.

Procedure:

-

Administer a known dose of this compound to a cohort of rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at various time points post-administration.

-

For brain penetration studies, collect cerebrospinal fluid (CSF) and brain tissue at the end of the study.

-

Analyze the concentration of this compound and glycine in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters (Bioavailability, t½, Vd, CL, and brain-to-plasma ratio).

In Vivo Efficacy Study in an Animal Model of Schizophrenia

The phencyclidine (PCP) or ketamine-induced hyperlocomotion model in rodents is a commonly used model to assess the efficacy of potential antipsychotic drugs.

Procedure:

-

Acclimatize rodents to the testing environment (e.g., open-field arena).

-

Administer this compound or vehicle control.

-

After a pre-treatment period, administer a psychostimulant such as PCP or ketamine.

-

Record and analyze the locomotor activity of the animals.

-

A reduction in hyperlocomotion in the this compound treated group compared to the control group would indicate potential antipsychotic-like activity.

Conclusion

This compound is a glycine derivative with a unique chemical structure and a plausible mechanism of action for the treatment of CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia. Its potential as a glycine prodrug offers a promising strategy to enhance brain glycine levels and modulate NMDA receptor activity. However, a significant lack of quantitative data on its biological activity and pharmacokinetic profile hinders its immediate advancement in drug development pipelines. The experimental protocols outlined in this guide provide a roadmap for the necessary preclinical studies to elucidate the therapeutic potential of this compound. Further research is imperative to validate its hypothesized mechanism of action and to establish a foundation for its potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]

- 3. youtube.com [youtube.com]

- 4. bmc-rm.org [bmc-rm.org]

- 5. Synthesis of glycine from 4-hydroxyproline in tissues of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. m.youtube.com [m.youtube.com]

- 9. EP2373988A1 - Methods for measuring concentrations of biomolecules - Google Patents [patents.google.com]

- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to N-Hydroxyglycine Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

N-Hydroxyglycine, a non-proteinogenic amino acid, serves as a crucial precursor in the biosynthesis of various secondary metabolites with significant biological activities, including siderophores and antibiotics. Understanding its formation in microorganisms is paramount for harnessing these biosynthetic pathways for novel drug development and synthetic biology applications. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, focusing on the enzymatic machinery, precursor molecules, and proposed biochemical pathways. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key processes to facilitate further research and application in the field.

Introduction

N-Hydroxylated amino acids are a class of specialized metabolites that play a vital role in the biological activities of numerous natural products. Among these, this compound stands out as a fundamental building block for hydroxamate-containing compounds, which are known for their strong iron-chelating properties and antibiotic activities. The biosynthesis of this compound is a key step that introduces the N-hydroxy functional group, a feature essential for the biological function of the final molecule. This guide delves into the microbial pathways responsible for the production of this compound, with a particular focus on the underlying enzymatic mechanisms.

Biosynthetic Pathways of this compound

The primary evidence for this compound biosynthesis in microorganisms comes from studies on the production of hadacidin (N-formyl-N-hydroxyglycine), an antibiotic with antitumor properties produced by various Penicillium species, including Penicillium aurantioviolaceum[1].

The Hadacidin Pathway: N-Oxygenation of Glycine

The biosynthesis of hadacidin is the most well-documented pathway involving this compound. Isotopic labeling studies have demonstrated that glycine is the direct precursor to the this compound moiety of hadacidin[1]. The proposed biosynthetic route involves a two-step process:

-

N-hydroxylation of Glycine: The initial and key step is the oxidation of the amino group of glycine to form this compound. This reaction is catalyzed by a putative glycine N-hydroxylase, which is believed to be a flavin-dependent monooxygenase[1].

-

N-formylation of this compound: The resulting this compound is then formylated to produce hadacidin[1].

The hydroxylamino oxygen atom in hadacidin is derived from molecular oxygen, which is consistent with the action of a monooxygenase[1]. While the intermediates have been elucidated, the specific enzymes and the corresponding biosynthetic gene cluster (BGC) for hadacidin have not yet been fully identified and characterized in the scientific literature.

Putative Glycine N-Hydroxylase

Based on the known mechanisms of similar enzymes, the glycine N-hydroxylase is likely a member of the flavin-dependent N-hydroxylating monooxygenase (NMO) family. These enzymes typically utilize NADPH as a reducing equivalent and FAD as a cofactor to activate molecular oxygen and hydroxylate a primary or secondary amine[2]. The general catalytic cycle of NMOs involves the reduction of FAD by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. This highly reactive species is then responsible for the hydroxylation of the substrate[2].

Despite the proposed role of a glycine N-hydroxylase, no such enzyme with a high specificity for glycine has been isolated and biochemically characterized to date. The substrate promiscuity of known N-hydroxylating monooxygenases, such as ornithine and lysine hydroxylases (e.g., SidA and PvdA), has been investigated for a range of amino acids, but specific kinetic data for glycine as a substrate is not currently available in the literature[3][4].

Quantitative Data

Quantitative data on the enzymatic synthesis of this compound is scarce due to the lack of a characterized glycine-specific N-hydroxylase. However, kinetic parameters for related N-hydroxylating monooxygenases acting on their native substrates provide a valuable reference for what might be expected for a putative glycine N-hydroxylase.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Coupling Rate (%) | Reference |

| TheA | Thermocrispum agreste | L-Ornithine | 0.134 ± 0.002 | 0.11 ± 0.003 | 0.82 | N/A | [4] |

| TheA | Thermocrispum agreste | D-Ornithine | 4.06 ± 0.31 | 0.057 ± 0.001 | 0.014 | 81 | [4] |

| TheA | Thermocrispum agreste | L-Lysine | N/A | N/A | N/A | N/A | [4] |

| TheA | Thermocrispum agreste | S-(2-aminoethyl)-L-cysteine | N/A | N/A | N/A | N/A | [4] |

| TheA | Thermocrispum agreste | L-Arginine | N/A | N/A | N/A | N/A | [4] |

Note: N/A indicates that the data was not available in the cited source. TheA showed activity with L-Lysine, S-(2-aminoethyl)-L-cysteine, and L-Arginine, but kinetic parameters were not determined.

Experimental Protocols

The study of this compound biosynthesis requires robust experimental methods for its detection and quantification, as well as for assaying the activity of the enzymes involved.

Detection and Quantification of this compound

Direct analysis of this compound can be challenging due to its polar nature and lack of a strong chromophore. Derivatization is often employed to improve its chromatographic retention and detection sensitivity.

4.1.1. Proposed HPLC-UV Method with Derivatization

This protocol is a proposed method adapted from established amino acid analysis techniques.

-

Sample Preparation:

-

For microbial cultures, centrifuge the broth to separate the supernatant containing secreted metabolites.

-

For intracellular analysis, lyse the microbial cells using sonication or enzymatic methods, followed by centrifugation to remove cell debris.

-

Deproteinate the sample by adding perchloric acid or by ultrafiltration.

-

-

Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC):

-

Mix 10 µL of the sample with 70 µL of 0.2 M borate buffer.

-

Add 20 µL of 2 mg/mL AQC derivatization reagent.

-

Incubate the mixture at 55°C for 10 minutes.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 140 mM sodium acetate with 17 mM triethylamine, pH 5.05).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Standard: A standard curve should be generated using a pure this compound standard derivatized in the same manner.

-

4.1.2. Proposed LC-MS/MS Method

This protocol provides a framework for a more sensitive and specific analysis.

-

Sample Preparation:

-

Follow the same sample preparation steps as for the HPLC-UV method.

-

-

Chromatography:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A linear gradient from 95% to 50% A over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]+ for this compound (m/z 92.03).

-

Product Ions: Predicted fragmentation of this compound would likely involve the loss of water (H₂O) and carbon monoxide (CO). Specific product ions would need to be determined by infusion of a pure standard.

-

Enzyme Assay for Glycine N-Hydroxylase Activity

This proposed assay is based on methods used for other N-hydroxylating monooxygenases.

4.2.1. NADPH Oxidation Assay (Spectrophotometric)

This assay indirectly measures enzyme activity by monitoring the consumption of NADPH.

-

Reaction Mixture (1 mL):

-

50 mM Phosphate buffer (pH 8.0).

-

0.05 mM FAD.

-

5 mM Glycine.

-

Purified enzyme fraction.

-

-

Initiation: Start the reaction by adding 0.15 mM NADPH.

-

Measurement: Monitor the decrease in absorbance at 340 nm (ε = 6220 M-1cm-1) at 30°C.

-

Control: A reaction without glycine should be run to account for any uncoupled NADPH oxidation.

4.2.2. Hydroxylamine Detection Assay (Colorimetric - Csáky-Korn Assay)

This assay detects the N-hydroxylated product.

-

Enzymatic Reaction: Perform the enzymatic reaction as described in the NADPH oxidation assay.

-

Quenching: Stop the reaction by adding perchloric acid.

-

Neutralization: Neutralize the sample with a sodium acetate solution.

-

Color Development:

-

Add sulfanilic acid.

-

Add iodine solution and incubate.

-

Quench the excess iodine with sodium thiosulfate.

-

Add α-naphthylamine solution.

-

-

Measurement: Measure the absorbance at 550 nm.

-

Standard Curve: Generate a standard curve using known concentrations of this compound or hydroxylamine.

Visualizations of Pathways and Workflows

Proposed Biosynthetic Pathway of Hadacidin

Caption: Proposed biosynthetic pathway of hadacidin from glycine in Penicillium species.

Experimental Workflow for this compound Identification

Caption: A general experimental workflow for the identification and quantification of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms, primarily elucidated through studies of hadacidin production in Penicillium, represents a key enzymatic step in the formation of bioactive secondary metabolites. While the overall pathway of glycine N-hydroxylation followed by formylation is proposed, the specific enzymes and their genetic determinants remain to be discovered. The lack of a characterized glycine N-hydroxylase has limited the availability of quantitative kinetic data and specific experimental protocols.

Future research should prioritize the identification and characterization of the hadacidin biosynthetic gene cluster in Penicillium species. This will enable the heterologous expression and biochemical characterization of the putative glycine N-hydroxylase, providing crucial insights into its substrate specificity, catalytic mechanism, and kinetic parameters. Furthermore, the development and validation of robust analytical methods for the routine detection and quantification of this compound are essential for advancing research in this area. Unraveling the intricacies of this compound biosynthesis will not only deepen our understanding of microbial secondary metabolism but also pave the way for the engineered production of novel pharmaceuticals and other valuable biochemicals.

References

- 1. Hadacidin - Wikipedia [en.wikipedia.org]

- 2. [PDF] Mechanism of N-hydroxylation catalyzed by flavin-dependent monooxygenases. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the N‐Hydroxylating Monooxygenase TheA from Thermocrispum agreste Reveals a Broad Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Protecting Group Strategies for N-Hydroxyglycine in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyglycine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, imparting unique conformational properties and serving as a precursor to hydroxamic acids, which are potent metal chelators and enzyme inhibitors. The incorporation of this compound into peptides presents a synthetic challenge due to the reactivity of the N-hydroxyl group. This functionality can undergo side reactions during peptide coupling and deprotection steps. Therefore, effective protection of the N-hydroxyl group is crucial for the successful synthesis of this compound-containing peptides.

These application notes provide a comprehensive overview of protecting group strategies for this compound, focusing on the commonly employed benzyl (Bn) and tert-butyl (tBu) protecting groups. Detailed protocols for the synthesis of protected this compound monomers and their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) are presented.

Protecting Group Strategies for this compound

The selection of a suitable protecting group for the N-hydroxy function of glycine is paramount and should be guided by the overall synthetic strategy, particularly the choice between Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.[1] An ideal protecting group should be stable during peptide chain elongation and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[1]

Benzyl (Bn) Protection

The benzyl group is a widely used protecting group for hydroxyl functionalities.[2] In the context of this compound, it offers good stability under the basic conditions of Fmoc removal and the acidic conditions of Boc removal.

-

Advantages:

-

Stable to the piperidine treatment used for Fmoc deprotection.

-

Stable to mild acids like trifluoroacetic acid (TFA) used for Boc deprotection.

-

-

Disadvantages:

-

Requires harsh acidic conditions (e.g., HF) or catalytic hydrogenation for removal, which might not be compatible with sensitive peptide sequences.

-

tert-Butyl (tBu) Protection

The tert-butyl group is another common choice for protecting hydroxyl groups, particularly within the Fmoc/tBu SPPS strategy.[2]

-

Advantages:

-

Stable to the basic conditions of Fmoc deprotection.

-

Easily removed with trifluoroacetic acid (TFA) during the final cleavage from the resin.[2]

-

-

Disadvantages:

-

Not suitable for Boc-based SPPS as it would be cleaved during the repetitive Boc deprotection steps.

-

Comparative Data

While direct, side-by-side comparative studies with quantitative analysis of different protecting groups for this compound in peptide synthesis are not extensively available in the literature, the following table provides an illustrative comparison based on the general properties of these protecting groups in peptide chemistry.

| Protecting Group | Stability to Piperidine (Fmoc Deprotection) | Stability to TFA (Boc Deprotection) | Deprotection Conditions | Orthogonality with Fmoc/tBu Strategy | Orthogonality with Boc/Bzl Strategy | Potential Side Reactions during Deprotection |

| Benzyl (Bn) | High | High | H₂/Pd, HF, TFMSA | Good | Moderate (requires specific cleavage) | Benzylation of sensitive residues (e.g., Trp) during HF cleavage. |

| tert-Butyl (tBu) | High | Low | TFA | Excellent | Not compatible | t-Butylation of nucleophilic side chains (e.g., Trp, Cys) can occur but is minimized with scavengers. |

Note: The data in this table is intended for illustrative purposes to highlight the expected performance based on established principles of peptide chemistry. Actual yields and purity can vary depending on the specific peptide sequence and coupling conditions.

Experimental Protocols

Synthesis of Fmoc-N-(O-benzyl)-glycine

This protocol describes a general method for the synthesis of the Fmoc-protected, N-benzyloxyglycine monomer.

Workflow for Synthesis of Fmoc-N-(O-benzyl)-glycine

Caption: Synthesis of Fmoc-N-(benzyloxy)-glycine.

Materials:

-

This compound

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of N-(Benzyloxy)glycine:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add benzyl bromide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain N-(benzyloxy)glycine.

-

-

Synthesis of Fmoc-N-(benzyloxy)-glycine:

-

Dissolve N-(benzyloxy)glycine in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Acidify the mixture with HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by crystallization from an ethyl acetate/hexane mixture to yield Fmoc-N-(benzyloxy)-glycine as a white solid.

-

Synthesis of Fmoc-N-(O-tert-butyl)-glycine

This protocol outlines a general procedure for the synthesis of the Fmoc-protected, N-tert-butoxyglycine monomer.

Workflow for Synthesis of Fmoc-N-(O-tert-butyl)-glycine

Caption: Synthesis of Fmoc-N-(tert-butoxy)-glycine.

Materials:

-

This compound

-

Isobutylene

-

Sulfuric acid (catalytic amount)

-

Dichloromethane (DCM)

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of N-(tert-Butoxy)glycine:

-

Suspend this compound in dichloromethane.

-

Cool the suspension and add a catalytic amount of sulfuric acid.

-

Bubble isobutylene gas through the suspension for several hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction with a mild base.

-

Filter the mixture and concentrate the filtrate to obtain crude N-(tert-butoxy)glycine.

-

-

Synthesis of Fmoc-N-(tert-butoxy)-glycine:

-

Follow the same procedure as for the Fmoc protection of N-(benzyloxy)glycine, using N-(tert-butoxy)glycine as the starting material.

-

Purify the final product by column chromatography or crystallization to yield Fmoc-N-(tert-butoxy)-glycine.

-

Solid-Phase Peptide Synthesis (SPPS) using Protected this compound Monomers

This protocol provides a general procedure for incorporating the synthesized Fmoc-N-(O-protected)-glycine monomers into a peptide sequence using standard Fmoc/tBu SPPS.

SPPS Workflow with this compound

Caption: General workflow for SPPS.

Materials:

-

Rink Amide resin (or other suitable resin for Fmoc SPPS)

-

Fmoc-protected amino acids

-

Fmoc-N-(O-benzyl)-glycine or Fmoc-N-(O-tert-butyl)-glycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence, using the appropriate protected this compound monomer at the desired position.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the resin and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase HPLC.

-

Deprotection of the N-Hydroxy Protecting Group

Deprotection Strategies

Caption: Deprotection of N-hydroxy groups.

-

tert-Butyl (tBu) Group: The tBu group is cleaved simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin when using a standard TFA cleavage cocktail. No additional steps are required.

-

Benzyl (Bn) Group:

-

Catalytic Hydrogenation: If the peptide does not contain other reducible groups (e.g., Cys(Trt)), the purified peptide can be dissolved in a suitable solvent (e.g., methanol, acetic acid) and subjected to hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

-

Strong Acid Cleavage: If harsh acid cleavage is compatible with the peptide, the Bn group can be removed using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is typically performed in a specialized apparatus with appropriate safety precautions.

-

Conclusion

The choice of protecting group for this compound is a critical consideration in the synthesis of this compound-containing peptides. The tert-butyl group offers a convenient and orthogonal protection strategy for Fmoc-based SPPS, as it is readily removed during the final TFA cleavage step. The benzyl group provides robust protection but requires more specific and potentially harsh deprotection conditions. The protocols provided herein offer a general guide for the synthesis and incorporation of these valuable building blocks, enabling the exploration of this compound-containing peptides in various research and drug development applications. Careful consideration of the overall synthetic strategy and the specific peptide sequence will guide the optimal choice of protecting group and deprotection method.

References

Application of N-Hydroxyglycine in the Synthesis of Glyphosate Derivatives: A Proposed Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant. The development of glyphosate derivatives is an active area of research aimed at exploring new biological activities and properties. This application note details a proposed synthetic pathway for the preparation of N-hydroxyglyphosate derivatives, utilizing N-Hydroxyglycine as a novel starting material. This proposed method is analogous to established glyphosate synthesis procedures that traditionally employ glycine. The introduction of an N-hydroxy group could potentially alter the molecule's herbicidal activity, metabolic fate, and toxicological profile, making it a compound of interest for further investigation.

This document provides a detailed, hypothetical experimental protocol for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine, presents expected quantitative data in a tabular format, and includes a visual representation of the synthetic workflow.

Proposed Synthesis of N-Hydroxy-N-(phosphonomethyl)glycine

The proposed synthesis is a one-pot reaction analogous to the Mannich-type reaction used for glyphosate synthesis. It involves the reaction of this compound with formaldehyde and a dialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

Reaction Scheme:

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine.

Materials:

-

This compound

-

Paraformaldehyde

-

Triethylamine

-

Anhydrous Methanol

-

Diethyl phosphite

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of the Reaction Mixture:

-

To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 200 mL of anhydrous methanol.

-

Add 10.1 g (0.1 mol) of triethylamine to the methanol with stirring.

-

Carefully add 9.1 g (0.1 mol) of this compound to the stirred solution.

-

Add 3.0 g (0.1 mol) of paraformaldehyde to the mixture.

-

Heat the mixture to reflux (approximately 65°C) with continuous stirring until all solids dissolve.

-

-

Phosphonomethylation:

-

Once a clear solution is obtained, add 13.8 g (0.1 mol) of diethyl phosphite dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Maintain the reaction at reflux for 3 hours with vigorous stirring.

-

-

Hydrolysis:

-

After the reflux period, cool the reaction mixture to room temperature.

-

Slowly add 50 mL of concentrated hydrochloric acid to the mixture. Caution: This step is exothermic.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 4 hours to facilitate the hydrolysis of the phosphonate ester.

-

-

Isolation and Purification of N-Hydroxy-N-(phosphonomethyl)glycine:

-

After hydrolysis, cool the reaction mixture in an ice bath to 0-5°C to induce precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash the solid with 50 mL of cold deionized water.

-

Further purify the crude product by recrystallization from hot water.

-

Dry the purified crystals under vacuum to obtain the final product.

-

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of N-hydroxy-N-(phosphonomethyl)glycine. These values are hypothetical and based on typical yields and purities observed in analogous glyphosate synthesis.

| Parameter | Expected Value |

| Reactants | |

| This compound | 9.1 g (0.1 mol) |

| Paraformaldehyde | 3.0 g (0.1 mol) |

| Diethyl phosphite | 13.8 g (0.1 mol) |

| Product | |

| Theoretical Yield | 18.5 g |

| Expected Results | |

| Actual Yield | 12.0 - 14.8 g |

| Percent Yield | 65 - 80% |

| Purity (by HPLC) | >95% |

| Melting Point | To be determined |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the experimental workflow.

Caption: Proposed reaction pathway for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine.

Caption: Step-by-step experimental workflow for the synthesis of N-hydroxy-N-(phosphonomethyl)glycine.

N-Hydroxyglycine in the Development of Novel Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of N-hydroxyglycine and its derivatives in the development of novel enzyme inhibitors. This compound is a versatile scaffold that has shown significant potential in targeting various enzymes implicated in a range of diseases, from cancer to metabolic disorders. Its unique chemical properties allow for the design of potent and selective inhibitors.

Introduction to this compound as an Enzyme Inhibitor Scaffold

This compound is an N-hydroxylated amino acid that serves as a building block for a variety of enzyme inhibitors. The presence of the N-hydroxy group is crucial for its biological activity, often acting as a key interacting moiety within the enzyme's active site. Structural modifications of the this compound core have led to the development of derivatives with tailored inhibitory profiles against specific enzyme targets.

One of the most well-studied this compound derivatives is Hadacidin (N-formyl-N-hydroxyglycine), a naturally occurring antibiotic.[1] Hadacidin is known for its inhibitory activity against adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[1] Another important class of inhibitors derived from a similar concept are the N-oxalylglycine (NOG) derivatives, which have been shown to inhibit histone lysine demethylases (KDMs).

Featured Enzyme Targets and Associated Diseases

Adenylosuccinate Synthetase (AdSS)

-

Function: AdSS catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP).[2] This is a critical step in the de novo purine biosynthesis pathway, which is essential for DNA and RNA synthesis.

-

Disease Relevance: The upregulation of the purine biosynthesis pathway is a hallmark of rapidly proliferating cells, such as cancer cells. Therefore, inhibiting AdSS is a promising strategy for cancer chemotherapy.

-

This compound Inhibitor: Hadacidin acts as a competitive inhibitor of AdSS with respect to L-aspartate.[3]

Histone Lysine Demethylases (KDMs)

-

Function: KDMs are enzymes that remove methyl groups from lysine residues on histone proteins. These modifications play a crucial role in the epigenetic regulation of gene expression. The Jumonji C (JmjC) domain-containing histone demethylases, such as the JMJD2 subfamily, are of particular interest.

-

Disease Relevance: Aberrant activity of KDMs is associated with various cancers and other diseases. Inhibition of these enzymes can restore normal patterns of gene expression and suppress tumor growth.

-

This compound-related Inhibitors: N-oxalylglycine (NOG), an analog of the KDM cofactor α-ketoglutarate, and its derivatives are potent inhibitors of the JMJD2 family of histone demethylases.[4][5][6]

Quantitative Data on this compound-Based Inhibitors

The following table summarizes the inhibitory activities of selected this compound derivatives against their respective enzyme targets.

| Inhibitor | Target Enzyme | IC50 / Ki | Notes |

| Hadacidin (N-formyl-N-hydroxyglycine) | Adenylosuccinate Synthetase (Dictyostelium discoideum) | Ki = 86 µM | Competitive inhibitor with respect to L-aspartate.[3] |

| N-acetyl-N-hydroxyglycine | Adenylosuccinate Synthetase (Dictyostelium discoideum) | ~50-75% inhibition at 5 mM | Less potent than Hadacidin.[3] |

| This compound | Adenylosuccinate Synthetase (Dictyostelium discoideum) | ~50-75% inhibition at 5 mM | Less potent than Hadacidin.[3] |

| N-Oxalylglycine (NOG) | JMJD2A | IC50 = 250 µM | Inhibits multiple α-ketoglutarate-dependent enzymes.[4] |

| N-Oxalylglycine (NOG) | JMJD2C | IC50 = 500 µM | [4] |

| N-Oxalylglycine (NOG) | JMJD2E | IC50 = 24 µM | [4] |

| N-Oxalylglycine (NOG) | Prolyl Hydroxylase Domain-1 (PHD1) | IC50 = 2.1 µM | Also inhibits other related enzymes.[4][7] |

| N-Oxalylglycine (NOG) | Prolyl Hydroxylase Domain-2 (PHD2) | IC50 = 5.6 µM | [4][7] |

Experimental Protocols

Synthesis of N-formyl-N-hydroxyglycine (Hadacidin)

General Synthetic Scheme (Hypothetical):

-

Protection of this compound: The carboxylic acid group of this compound can be protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions.

-

Formylation: The N-hydroxy group of the protected this compound is then formylated using a suitable formylating agent, such as formic acid in the presence of a coupling agent or a mixed anhydride of formic acid.

-

Deprotection: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., hydrolysis for a methyl ester or hydrogenolysis for a benzyl ester) to yield Hadacidin.

Adenylosuccinate Synthetase (AdSS) Inhibition Assay

This protocol is based on monitoring the formation of the product, adenylosuccinate, which has a characteristic UV absorbance.

Materials:

-

Purified AdSS enzyme

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2

-

Substrates: Inosine monophosphate (IMP), L-aspartate, and Guanosine triphosphate (GTP)

-

This compound inhibitor (e.g., Hadacidin) dissolved in a suitable solvent (e.g., water or DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 280 nm

Protocol:

-

Prepare Reagent Solutions:

-

Prepare stock solutions of IMP, L-aspartate, and GTP in the assay buffer.

-

Prepare a stock solution of the this compound inhibitor. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

-

-

Set up the Reaction Mixture:

-

In each well of the microplate or cuvette, add the assay buffer.

-

Add the substrates (IMP, L-aspartate, and GTP) to their final desired concentrations.

-

Add the this compound inhibitor at various concentrations. For the control (uninhibited reaction), add the solvent used to dissolve the inhibitor.

-

-

Initiate the Enzymatic Reaction:

-

Add the purified AdSS enzyme to each well to start the reaction.

-

-

Monitor the Reaction:

-

Immediately start monitoring the increase in absorbance at 280 nm, which corresponds to the formation of adenylosuccinate.[2]

-

Take readings at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Histone Lysine Demethylase (KDM) Inhibition Assay

This protocol describes a general method for a colorimetric or fluorescent-based assay, often available in commercial kits.

Materials:

-

Purified recombinant KDM enzyme (e.g., JMJD2A)

-

Assay Buffer: Specific to the enzyme, typically containing HEPES, salts, and cofactors like Fe(II) and α-ketoglutarate.

-

Methylated histone peptide substrate (e.g., H3K9me3)

-

N-oxalylglycine inhibitor or other derivatives

-

Detection antibody specific for the demethylated product (e.g., anti-H3K9me2)

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore

-

Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)

-

96-well plate (high-binding capacity)

-

Plate reader (for absorbance or fluorescence)

Protocol:

-

Coat Plate with Substrate:

-

Coat the wells of the 9-well plate with the methylated histone peptide substrate. Incubate and then wash to remove any unbound substrate.

-

-

Prepare Inhibitor and Enzyme Solutions:

-

Prepare serial dilutions of the N-oxalylglycine inhibitor in the assay buffer.

-

Prepare the KDM enzyme solution in the assay buffer.

-

-

Inhibition Reaction:

-

Add the diluted inhibitor solutions to the substrate-coated wells.

-

Add the KDM enzyme to all wells except for the negative control.

-

Incubate the plate to allow the demethylation reaction to proceed.

-

-

Detection of Demethylation:

-

Wash the wells to remove the enzyme and inhibitor.

-

Add the primary antibody that specifically recognizes the demethylated product and incubate.

-

Wash away the unbound primary antibody.

-

Add the secondary antibody (enzyme or fluorophore-conjugated) and incubate.

-

Wash away the unbound secondary antibody.

-

-

Signal Generation and Measurement:

-

If using an enzyme-conjugated secondary antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of demethylated product, and thus to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

Signaling Pathway: De Novo Purine Biosynthesis

The following diagram illustrates the de novo purine biosynthesis pathway, highlighting the step catalyzed by adenylosuccinate synthetase (ADSS), which is inhibited by Hadacidin.

Caption: De Novo Purine Biosynthesis Pathway and Inhibition by Hadacidin.

Experimental Workflow: Enzyme Inhibitor Screening

This diagram outlines a general workflow for screening and characterizing enzyme inhibitors.

Caption: General Workflow for Enzyme Inhibitor Screening and Development.

References

- 1. researchgate.net [researchgate.net]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Adenylosuccinate synthetase from Dictyostelium discoideum: effects of hadacidin analogs and binding of [14C]hadacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: N-Hydroxyglycine in Metalloproteinase Inhibition Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-hydroxyglycine and its derivatives as inhibitors of metalloproteinases (MMPs), a class of zinc-dependent endopeptidases implicated in various physiological and pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.

Introduction

This compound is a fundamental structural motif found in a broad class of metalloproteinase inhibitors known as hydroxamic acids. The hydroxamic acid functional group (-CONHOH) acts as a potent chelating agent for the zinc ion (Zn²⁺) located in the active site of MMPs, leading to the inhibition of their enzymatic activity. This interaction is a cornerstone of rational drug design for MMP inhibitors. Research in this area focuses on synthesizing this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Inhibition

The primary mechanism of action for this compound-based inhibitors is the direct chelation of the catalytic zinc ion within the MMP active site. This bidentate coordination by the hydroxamic acid group displaces a water molecule essential for catalysis, thereby rendering the enzyme inactive. The specificity of these inhibitors for different MMPs is achieved by modifying the backbone of the this compound molecule to interact with various substrate-binding pockets (S1', S2', etc.) surrounding the active site.

Caption: Mechanism of MMP inhibition by this compound.

Quantitative Data on this compound Derivatives and Related Compounds

Direct quantitative inhibition data for the parent compound, this compound, is not extensively reported in the literature, as research primarily focuses on derivatives with enhanced potency and selectivity. However, studies on simple peptide hydroxamates provide valuable insights into the inhibitory potential of the this compound motif.

| Compound Class | Target MMP | Inhibition Data (IC₅₀) | Reference |

| Collagen-like Peptide Hydroxamates | MMP-2 | 10-100 µM | (Bányai et al., 2005)[1] |

| N-hydroxy-α-phenylsulfonylacetamides | MMP-9 | Wide range of IC₅₀ values reported for various derivatives. | (Pradiba et al., 2017)[2] |

| N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide | MMP-2, -9, -14 | ~1-1.5 µM | (Chmovzh et al., 2023)[3] |

Signaling Pathways Modulated by Metalloproteinase Inhibition

MMPs play a crucial role in the regulation of cell signaling pathways involved in cell proliferation, migration, and invasion, particularly in the context of cancer. By degrading the extracellular matrix (ECM) and cleaving cell surface receptors and ligands, MMPs can activate a cascade of intracellular signaling events. Inhibition of MMPs by this compound-based compounds can, therefore, modulate these pathways.

Caption: MMPs in cancer signaling and the point of intervention.

Experimental Protocols

General Protocol for Fluorogenic MMP Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound derivatives against a specific MMP using a fluorogenic substrate.

Materials:

-

Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Marimastat)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.

-

Prepare a serial dilution of the this compound test compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-

-

Assay Setup:

-

In the 96-well plate, add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of the diluted MMP enzyme to the control and inhibitor test wells.

-

Add 25 µL of the serially diluted test compounds or positive control to the respective wells. Add 25 µL of Assay Buffer (with solvent) to the enzyme control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a fluorogenic MMP inhibition assay.

Conclusion

This compound serves as a critical pharmacophore in the development of metalloproteinase inhibitors. While simple this compound derivatives exhibit modest inhibitory activity, they provide a foundational scaffold for the synthesis of highly potent and selective MMP inhibitors. The protocols and data presented herein offer a starting point for researchers investigating the therapeutic potential of this important class of compounds. Further research is warranted to explore novel this compound derivatives with optimized pharmacological profiles for the treatment of MMP-driven diseases.

References

Investigating the Role of N-Hydroxyglycine in Siderophore Biosynthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. However, the bioavailability of iron in many environments is extremely low. To overcome this challenge, many bacteria and fungi have evolved sophisticated iron acquisition systems, central to which are siderophores—small, high-affinity iron-chelating molecules. The biosynthesis of these intricate molecules often involves non-proteinogenic amino acids and unusual enzymatic modifications, representing a rich area for scientific investigation and a promising target for the development of novel antimicrobial agents.

This document provides detailed application notes and protocols for investigating the potential role of N-hydroxyglycine, a non-proteinogenic amino acid, in the biosynthesis of hydroxamate-containing siderophores. While the direct incorporation of this compound into a known siderophore is not yet widely documented, the established mechanisms of siderophore biosynthesis involving N-hydroxylated precursors strongly suggest its potential as a building block. These protocols are designed to guide researchers in the identification and characterization of the enzymatic machinery responsible for this compound synthesis and its subsequent integration into siderophore scaffolds.

Putative Biosynthetic Pathway of an this compound-Containing Siderophore

The proposed pathway for the biosynthesis of a hypothetical this compound-containing siderophore is initiated by the conversion of the primary metabolite glycine to this compound. This reaction is likely catalyzed by a flavin-dependent N-hydroxylating monooxygenase (NMO). Subsequently, the this compound can be acylated and then incorporated into the siderophore backbone by a Non-Ribosomal Peptide Synthetase (NRPS) or an NRPS-independent siderophore (NIS) synthetase.

Caption: Proposed biosynthetic pathway for an this compound-containing siderophore.

Data Presentation: Quantitative Analysis of this compound and Related Enzyme Activity

Clear and structured data presentation is crucial for comparative analysis. The following tables provide templates for organizing quantitative data related to this compound production and the characterization of the putative glycine N-monooxygenase.

Table 1: Quantification of this compound in Bacterial Cultures

| Strain/Condition | Growth Phase (OD600) | Intracellular this compound (µg/mg protein) | Extracellular this compound (µM) |

| Wild-Type (Fe-replete) | Mid-log | ||

| Wild-Type (Fe-limited) | Mid-log | ||

| Putative NMO Mutant (Fe-limited) | Mid-log | ||

| Complemented Mutant (Fe-limited) | Mid-log |

Table 2: Kinetic Parameters of Putative Glycine N-Monooxygenase

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Glycine | ||||

| L-Alanine | ||||

| L-Serine | ||||

| NADPH | ||||

| FAD |

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the role of this compound in siderophore biosynthesis.

Protocol 1: Detection and Quantification of this compound by LC-MS/MS

Objective: To detect and quantify this compound in bacterial culture supernatants and cell lysates.

Materials:

-

Bacterial culture grown under iron-replete and iron-limited conditions.

-

This compound standard (synthesized or commercially available).

-

Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-